molecular formula C14H13F2N B578079 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline CAS No. 1282172-35-3

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Cat. No.: B578079
CAS No.: 1282172-35-3
M. Wt: 233.262
InChI Key: OQMHZERUAYCBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms attached to the benzyl and aniline moieties, respectively, and a methyl group attached to the aniline ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the aniline nitrogen. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline
  • 3-Fluoro-N-(4-fluorobenzyl)-5-nitrobenzamide
  • 3-Fluoro-N-(4-fluorobenzyl)-4-nitrobenzamide

Uniqueness

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both fluorine and methyl groups on the aniline ring can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-13(16)3-2-4-14(10)17-9-11-5-7-12(15)8-6-11/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMHZERUAYCBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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